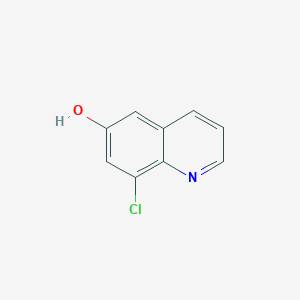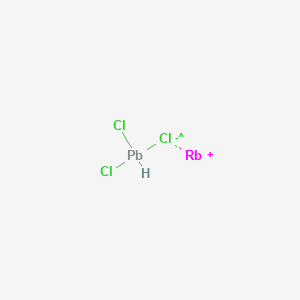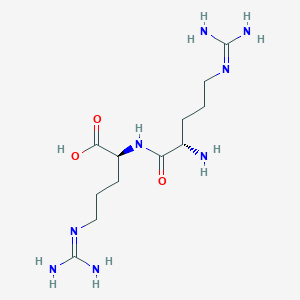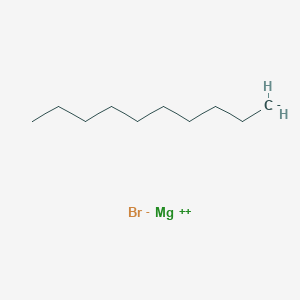
Decylmagnesium bromide
Übersicht
Beschreibung
Decylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. Grignard reagents are typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. They are known for their reactivity and ability to form carbon-carbon bonds, making them valuable tools in the construction of complex organic molecules.
Synthesis Analysis
While the provided papers do not specifically discuss the synthesis of decylmagnesium bromide, they do provide insight into the synthesis of related Grignard reagents. For example, the synthesis of diazo(trimethylsilyl)methylmagnesium bromide involves the reaction of diazomethane with trimethylsilyl chloride and magnesium turnings in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran . This process is likely similar to the synthesis of decylmagnesium bromide, which would involve the reaction of decyl chloride with magnesium metal.
Molecular Structure Analysis
The molecular structure of Grignard reagents can vary depending on the substituents attached to the magnesium. The structure of ethylmagnesium bromide, for instance, has been determined to be dimeric in nature when complexed with diisopropyl ether, with the magnesium atom being four-coordinate and the dimers formed through bridging bromine atoms . Similarly, the structure of a polymeric alkylmagnesium species, [(dineopentylmagnesium)2 · (neopentylmagnesium bromide)2]n, has been elucidated, showing a polymeric chain with tetracoordinate magnesium atoms . These studies suggest that decylmagnesium bromide could also exhibit a complex structure, potentially forming dimers or polymers in solution or in the solid state.
Chemical Reactions Analysis
Grignard reagents are known for their wide range of reactions, particularly in the formation of carbon-carbon bonds. The papers provided discuss various reactions involving Grignard reagents, such as the reaction of diazo(trimethylsilyl)methylmagnesium bromide with ketones and aldehydes to form indazoles , and the asymmetric coupling of arylmagnesium bromides with allylic esters to produce chiral alkenes . These reactions highlight the versatility of Grignard reagents in organic synthesis. Decylmagnesium bromide would similarly be expected to undergo reactions with electrophiles, such as carbon dioxide to form carboxylic acids, or with aldehydes and ketones to form alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents are influenced by their molecular structure and the nature of the organic substituents. They are generally sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. The papers do not provide specific details on the properties of decylmagnesium bromide, but based on the properties of other Grignard reagents, it can be inferred that decylmagnesium bromide would be a reactive compound, likely to be a colorless or pale-yellow solution when prepared in an ether solvent, and would need to be stored under an inert atmosphere to prevent decomposition or reaction with atmospheric moisture .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : Organomagnesium bromides, like arylmagnesium bromides, are used in the presence of iron catalysts and N-heterocyclic carbene ligands to yield high yields of alkenylmagnesium reagents, which are then transformed into tetrasubstituted alkenes through treatment with electrophiles (Yamagami et al., 2007).
Conjugate Addition Reactions : Highly functionalized arylmagnesium bromides, prepared via an iodine–magnesium exchange reaction, are used for conjugate addition to enones, leading to the addition products in high yields (Varchi et al., 2000).
Oxidation of Alcohols : Alkoxymagnesium bromides, prepared in situ from alcohols and Grignard reagent, are treated with various oxidizing agents to afford carbonyl compounds in good yields (Narasaka et al., 1977).
Asymmetric Coupling Reactions : Arylmagnesium bromides react with allylic esters in the presence of a nickel catalyst to afford high yields of asymmetrically coupled products (Hiyama & Wakasa, 1985).
Polymer Synthesis : Butylmagnesium initiators, including butylmagnesium bromides, are used for preparing various types of poly(methyl methacrylate), controlling the stereochemistry of the polymer (Allen & Mair, 1984).
Chemical Synthesis : Functionalized arylmagnesium halides undergo cross-coupling reactions with various primary alkyl iodides and benzylic bromides in the presence of copper salts (Dohle et al., 2001).
Sensor Development : Arylmagnesium bromide was used in the synthesis of a novel NIR region fluoride sensor using the aza-boron-dipyrromethene fluorophore (Zou et al., 2014).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Decylmagnesium bromide are not mentioned in the retrieved papers, the field of organic synthesis, where Grignard reagents like Decylmagnesium bromide are commonly used, continues to evolve . New methods and applications for these reagents are continually being explored, contributing to advancements in areas such as pharmaceuticals, materials science, and more .
Eigenschaften
IUPAC Name |
magnesium;decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTPEXDGZPTZSH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decylmagnesium bromide | |
CAS RN |
17049-50-2 | |
| Record name | 17049-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



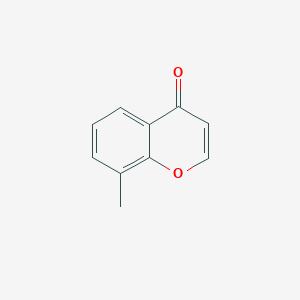
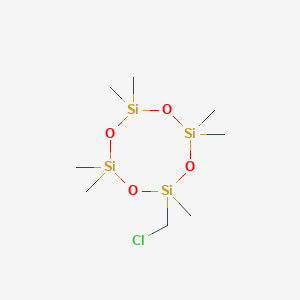
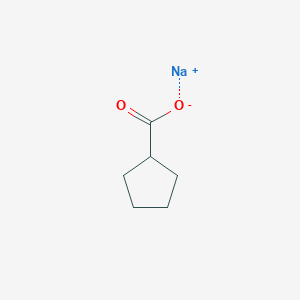
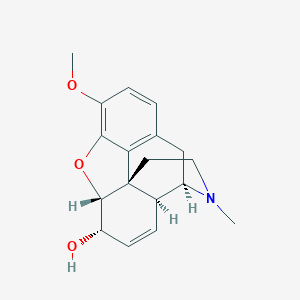
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)

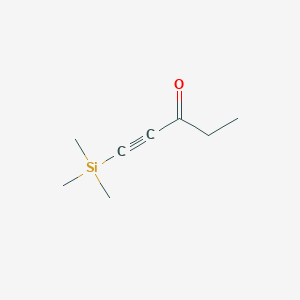
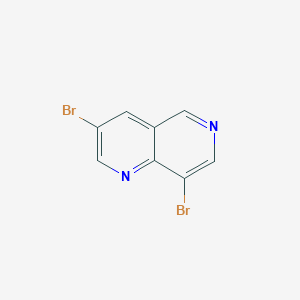
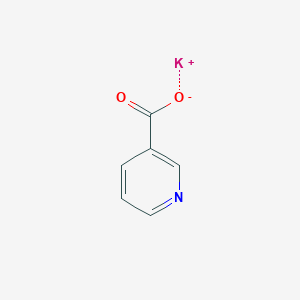
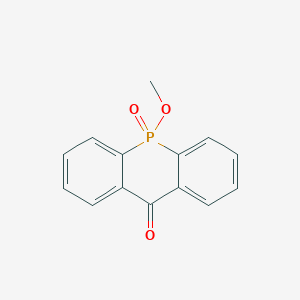
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
